

Spectroscopic Profile of Methyl 2-benzoylbenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: **Methyl 2-benzoylbenzoate**
Cat. No.: **B1209535**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 2-benzoylbenzoate**, a key chemical intermediate. The resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and chemical properties. This document is designed to assist in the identification and characterization of the compound for obtaining such spectra.

Molecular Structure

Methyl 2-benzoylbenzoate ($C_{15}H_{12}O_3$) possesses a molecular weight of 240.25 g/mol. [1][2][3][4] Its structure consists of a methyl benzoate moiety attached to a benzoyl group.

Caption: Molecular Structure of **Methyl 2-benzoylbenzoate**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

2.1.1. 1H NMR Data

The 1H NMR spectrum of **methyl 2-benzoylbenzoate**, typically recorded in deuterated chloroform ($CDCl_3$) at 400 MHz, reveals distinct signals for the aromatic protons and the aliphatic protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	d	1H	Aro H
~7.80 - 7.30	m	8H	Aro H
3.65	s	3H	-OCH ₃

2.1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~196.0	C=O (ketone)
~167.0	C=O (ester)
~140.0 - 127.0	Aromatic C
~52.5	-OCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is often recorded as a KBr disc or in a nujol mull. [5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch (ester)
~1720	Strong	C=O stretch (ester)
~1665	Strong	C=O stretch (ketone)
~1600, ~1450	Medium	Aromatic C=C stretch
~1270	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular formula.

2.3.1. Key Fragmentation Data

The electron ionization (EI) mass spectrum of **methyl 2-benzoylbenzoate** shows a molecular ion peak and several characteristic fragment ions.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
240	Moderate	[M] ⁺ (Molecular Ion)
209	High	[M - OCH ₃] ⁺
181	Moderate	[M - COOCH ₃] ⁺
105	High	[C ₆ H ₅ CO] ⁺
77	High	[C ₆ H ₅] ⁺

```
digraph "MS_Fragmentation_Pathway" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Proposed Mass Spectrometry Fragmentation Pathway",
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="black"],
edge [fontname="Arial", fontsize=10, color="#34A853"]];

M [label="["C15H12O3]"+" \n m/z = 240"];
F1 [label="["C14H9O2]"+" \n m/z = 209"];
F2 [label="["C13H9O]"+" \n m/z = 181"];
F3 [label="["C7H5O]"+" \n m/z = 105"];
F4 [label="["C6H5]"+" \n m/z = 77"];

M -> F1 [label="- •OCH3"];
M -> F2 [label="- •COOCH3"];
F2 -> F3 [label="- C6H4"];
F3 -> F4 [label="- CO"];
}
```

```
M [label="["C15H12O3]"+" \n m/z = 240"];
F1 [label="["C14H9O2]"+" \n m/z = 209"];
F2 [label="["C13H9O]"+" \n m/z = 181"];
F3 [label="["C7H5O]"+" \n m/z = 105"];
F4 [label="["C6H5]"+" \n m/z = 77"];
```

```
M -> F1 [label="- •OCH3"];
M -> F2 [label="- •COOCH3"];
F2 -> F3 [label="- C6H4"];
F3 -> F4 [label="- CO"];
}
```

Caption: Proposed MS Fragmentation of **Methyl 2-benzoylbenzoate**.

Experimental Protocols

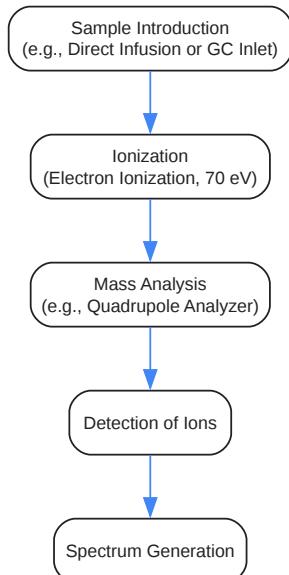
The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like **methyl 2-benzoylbenzoate**.

NMR Spectroscopy Acquisition

NMR Spectroscopy Experimental Workflow

[Click to download full resolution via product page](#)

Caption: NMR Spectroscopy Experimental Workflow.


- Sample Preparation: Dissolve approximately 5-10 mg of **methyl 2-benzoylbenzoate** in about 0.6 mL of deuterated chloroform (CDCl_3) containing D_6DMSO .
- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ^1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration.

IR Spectroscopy Acquisition

IR Spectroscopy Experimental Workflow

Mass Spectrometry Experimental Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 2-benzoylbenzoate(606-28-0) MS [m.chemicalbook.com]
- 2. Benzoic acid, 2-benzoyl-, methyl ester [webbook.nist.gov]
- 3. Methyl-2-benzoylbenzoate 97 606-28-0 [sigmaaldrich.com]
- 4. Benzoic acid, 2-benzoyl-, methyl ester [webbook.nist.gov]
- 5. Methyl 2-benzoylbenzoate(606-28-0) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Methyl 2-benzoylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Av [https://www.benchchem.com/product/b1209535#spectroscopic-data-nmr-ir-ms-of-methyl-2-benzoylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com